molecular formula C17H17Cl2N3O2 B2452790 N-(3,4-dichlorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide CAS No. 1448134-29-9

N-(3,4-dichlorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide

Cat. No. B2452790
CAS RN: 1448134-29-9
M. Wt: 366.24
InChI Key: PFIICWOJULLQLI-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide, also known as JNJ-1930942, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine carboxamide derivatives and has shown promising results in preclinical studies for the treatment of various diseases.

Scientific Research Applications

Molecular Interaction with CB1 Cannabinoid Receptor


The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been studied for its potent and selective antagonistic properties for the CB1 cannabinoid receptor. Through molecular analysis, it's been found that the N1 aromatic ring moiety of the compound predominantly influences the steric binding interaction with the receptor, akin to the interaction pattern seen with cannabinoid agonists and aminoalkylindole agonists. The study suggests that certain conformations of the compound may have distinct electrostatic characteristics to bind to the CB1 receptor, potentially contributing to its antagonist activity (Shim et al., 2002).

Therapeutic and Biological Potential

Anti-angiogenic and DNA Cleavage Activities


A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have demonstrated promising anti-angiogenic and DNA cleavage activities. These compounds effectively blocked blood vessel formation in vivo using the chick chorioallantoic membrane (CAM) model and showed differential migration and band intensities in DNA binding/cleavage assays. Their anti-angiogenic and cytotoxic effects might be influenced by the presence of electron-donating and withdrawing groups at specific positions, indicating potential as anticancer agents (Kambappa et al., 2017).

PCSK9 mRNA Translation Inhibition


N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule inhibitors of PCSK9 mRNA translation. Compounds like 4d and 4g from this chemical series showcased improved PCSK9 potency, favorable ADME properties, and enhanced in vitro safety profiles, suggesting their utility in regulating cholesterol levels (Londregan et al., 2018).

Drug Design and Optimization

Glycine Transporter 1 Inhibition


The compound 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide has been identified as a potent and orally available inhibitor of glycine transporter 1 (GlyT1). Its superior central nervous system multiparameter optimization (CNS MPO) score and different physicochemical properties compared to related compounds suggest its potential in modulating neurological functions (Yamamoto et al., 2016).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-pyridin-2-yloxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2/c18-14-5-4-12(11-15(14)19)21-17(23)22-9-6-13(7-10-22)24-16-3-1-2-8-20-16/h1-5,8,11,13H,6-7,9-10H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIICWOJULLQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide

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